3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde
Description
Properties
IUPAC Name |
3-[(6-bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3S/c1-3-8-23-19(25)16-10-15(21)5-6-17(16)22-20(23)27-12-14-9-13(11-24)4-7-18(14)26-2/h4-7,9-11H,3,8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHBSUZCNWVULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Br)N=C1SCC3=C(C=CC(=C3)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The process includes the following steps :
Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.
Cyclization: The anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.
Formation of Quinazolinone: Treatment of benzoxazinones with ammonia solution yields quinazolinone derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromine atom in the quinazolinone core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde has several scientific research applications, including :
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde involves its interaction with molecular targets and pathways within biological systems. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Target Compound: Quinazolinone core with 4-oxo and 3-propyl substituents.
- Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (): Core: 1,3,5-Triazine instead of quinazolinone. Substituents: Bromo and methoxy groups on aromatic rings, with an amino linker. The amino linker in ’s compound may favor hydrogen bonding, whereas the sulfanylmethyl group in the target compound could enhance hydrophobic interactions .
Substituent Effects
- Bromo Substituents: Both the target compound and ’s molecule feature bromo groups, which increase molecular weight and may improve binding via halogen bonding. Positional differences (quinazolinone vs. phenol ring) could affect spatial orientation in target pockets.
- Methoxybenzaldehyde Moieties: Present in both compounds, this group likely contributes to π-π stacking or hydrogen bonding. The sulfanylmethyl linkage in the target compound adds flexibility compared to the rigid triazine-amino linkage in ’s molecule.
Functional and Computational Comparisons
Binding Affinity and Stability
While direct data for the target compound are unavailable, provides insights into analogous compounds:
- Paratocarpin K and Derivatives : Exhibited binding energies ≤-6 kcal/mol to VISTA, with stable RMSD values (~1.31 Å) in molecular dynamics simulations .
- Hypothetical Comparison: The target compound’s quinazolinone core and bromo substituent may yield comparable or superior binding to kinase targets, though experimental validation is required.
Table 1: Comparative Properties of Analogous Compounds
Methodological Considerations
Crystallographic tools like SHELX and WinGX are critical for resolving structural details of such compounds . For instance, SHELXL’s refinement capabilities could elucidate the target compound’s sulfanylmethyl conformation, while ORTEP-3 visualizes molecular geometry .
Biological Activity
The compound 3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde (CAS No. 1231930-33-8) is a synthetic derivative that incorporates a quinazoline scaffold, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 371.26 g/mol. The structure features a bromo-substituted quinazoline ring linked to a methoxybenzaldehyde moiety via a sulfanylmethyl group.
Antimicrobial Activity
Research has indicated that compounds containing the quinazoline structure exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study highlighted that certain quinazoline derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 1–2 µg/mL against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) strains .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Quinazoline Derivative A | S. aureus | 1 |
| Quinazoline Derivative B | MRSA | 0.25 |
| Quinazoline Derivative C | E. coli | 4 |
Anticancer Activity
The anticancer potential of quinazoline derivatives has been extensively studied. The compound has been linked to the inhibition of cell proliferation in various cancer cell lines. For example, studies have shown that similar compounds can induce apoptosis in leukemia cells by triggering oxidative stress and disrupting mitochondrial function .
Case Study: Apoptosis Induction in K562 Cells
In a controlled study, K562 leukemia cells treated with quinazoline derivatives exhibited:
- Increased apoptosis : Flow cytometry analysis revealed a significant increase in apoptotic cells.
- Cell cycle arrest : The treatment led to an accumulation of cells in the G0/G1 phase, indicating cell cycle disruption.
Antioxidant Activity
The antioxidant capabilities of the compound have also been investigated. It was found to ameliorate oxidative damage induced by hydrogen peroxide in keratinocyte cell lines. The mechanism involves upregulating antioxidant enzymes such as Thioredoxin reductase (TrxR1) and Heme oxygenase-1 (HO-1), which play crucial roles in cellular defense against oxidative stress .
Table 2: Antioxidant Activity Assessment
| Compound | Assay Type | Result |
|---|---|---|
| Quinazoline Derivative D | DPPH Scavenging | IC50 = 20 µM |
| Quinazoline Derivative E | ABTS Assay | IC50 = 15 µM |
The mechanisms through which the compound exhibits its biological activities include:
- Inhibition of DNA Synthesis : Compounds with similar structures interfere with DNA replication processes in bacterial and cancer cells.
- Induction of Oxidative Stress : By increasing reactive oxygen species (ROS) levels, these compounds can trigger apoptosis in cancer cells.
- Modulation of Enzyme Activity : The upregulation of antioxidant enzymes helps protect normal cells from oxidative damage while selectively targeting cancerous cells.
Q & A
Q. What are the standard synthetic routes for preparing 3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde?
- Methodological Answer : A common approach involves the condensation of substituted benzaldehyde derivatives with thiol-containing quinazolinone precursors under reflux conditions. For example, in analogous syntheses, substituted benzaldehydes react with intermediates like 2-amino-N-alkyl/aryl benzamides in polar solvents (e.g., DMSO or ethanol) with catalytic acetic acid. Microwave-assisted heating (100°C, 1 hour) can enhance reaction efficiency, followed by purification via flash column chromatography (20–30% ethyl acetate in hexane) . Critical parameters include stoichiometric control of the aldehyde and optimization of reaction time to avoid side products like over-oxidized sulfones .
Q. How is the compound characterized using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the aldehyde proton at δ ~9.8–10.2 ppm (singlet), methoxy group at δ ~3.8–4.0 ppm, and aromatic protons split by substituents (e.g., bromo groups cause deshielding and splitting). The quinazolinone carbonyl (C=O) appears at δ ~170–175 ppm in ¹³C NMR .
- IR Spectroscopy : Confirm the aldehyde (C=O stretch at ~1680–1720 cm⁻¹), sulfanyl (S–H stretch at ~2550 cm⁻¹, if unoxidized), and quinazolinone carbonyl (C=O at ~1650–1670 cm⁻¹) .
- Mass Spectrometry : ESI-MS in negative/positive mode identifies the molecular ion [M±H]⁺/⁻, with bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) confirming incorporation .
Q. What are the challenges in resolving crystallographic data for brominated quinazolinone derivatives?
- Methodological Answer : Bromine’s high electron density can cause absorption errors in X-ray diffraction. Use SHELXL for refinement with the TWINABS tool to correct for absorption and handle possible twinning. Heavy-atom methods (e.g., SAD/MAD phasing) are recommended for initial structure solution, leveraging bromine’s anomalous scattering at longer wavelengths (e.g., Cu-Kα) .
Advanced Research Questions
Q. How can contradictory NMR splitting patterns in aromatic regions be resolved for this compound?
- Methodological Answer : Overlapping signals in the aromatic region (e.g., from the quinazolinone core and benzaldehyde moiety) require advanced techniques:
- 2D NMR (COSY, HSQC, HMBC) : Assign coupling networks and correlate protons with carbons. For example, HMBC can link the sulfanylmethyl (–SCH₂–) proton to the quinazolinone C2 and benzaldehyde carbonyl .
- Variable Temperature NMR : Reduce signal broadening caused by slow conformational exchange (e.g., restricted rotation around the sulfanylmethyl bond) at higher temperatures (e.g., 60°C in DMSO-d₆) .
Q. What strategies optimize reaction yields when introducing the sulfanylmethyl group?
- Methodological Answer :
- Thiol Protection/Deprotection : Use tert-butylthiol or trityl groups to prevent disulfide formation during synthesis. Deprotect with TFA/water (95:5) post-condensation .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 150 W) while maintaining yields >70% .
- Solvent Optimization : Ethanol or DMSO enhances solubility of intermediates. Add molecular sieves to trap water and prevent aldehyde hydration .
Q. How do computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Model the sulfanylmethyl group’s electron-withdrawing effect on the quinazolinone core. Gaussian09 with B3LYP/6-31G(d) basis set can predict sites susceptible to nucleophilic attack (e.g., C4-oxo group) .
- Molecular Dynamics (MD) Simulations : Assess solvent effects (e.g., DMSO vs. ethanol) on reaction pathways using GROMACS. Focus on solvation shells around the aldehyde group to explain regioselectivity .
Q. What experimental and analytical approaches address discrepancies in biological activity data?
- Methodological Answer :
- Dose-Response Profiling : Use IC₅₀ assays with triplicate measurements to account for variability. For example, if inhibition data for similar quinazolinones show ±15% variance, apply nonlinear regression (e.g., GraphPad Prism) to refine activity curves .
- Metabolite Interference Testing : Co-incubate with liver microsomes (e.g., human CYP3A4) to identify if aldehyde oxidation to carboxylic acid reduces activity .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across studies for analogous compounds?
- Methodological Answer : Divergence often stems from:
- Reagent Purity : Trace moisture in benzaldehyde derivatives can inhibit condensation. Pre-dry solvents over MgSO₄ and use freshly distilled aldehydes .
- Chromatographic Resolution : Lower yields in flash chromatography (e.g., 20–30% ethyl acetate) may result from co-elution of byproducts. Optimize gradient elution (e.g., 10→40% ethyl acetate over 20 column volumes) .
Q. How can crystallographic and spectroscopic data be reconciled when structural ambiguities arise?
- Methodological Answer :
- Complementary Techniques : Pair X-ray data with NOESY NMR to confirm spatial proximity of substituents (e.g., sulfanylmethyl orientation relative to methoxy groups) .
- Hirshfeld Surface Analysis : Resolve packing ambiguities (e.g., intermolecular Br···H interactions) using CrystalExplorer to validate SHELXL-refined structures .
Tables for Key Data
Q. Table 1. Comparative Synthetic Yields Under Different Conditions
| Method | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Reflux (4 h) | Ethanol | Acetic Acid | 62 | |
| Microwave (1 h) | DMSO | None | 79 | |
| Reflux + Molecular Sieves | Ethanol | Acetic Acid | 85 |
Q. Table 2. Key NMR Assignments
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aldehyde (CHO) | 9.98 | Singlet | Benzaldehyde C=O |
| Methoxy (–OCH₃) | 3.87 | Singlet | 4-OCH₃ |
| Quinazolinone C=O | 172.3 | – | C4-Oxo |
| Aromatic Br (C6) | 124.9 | – | Quinazolinone C6-Br |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
